molecular formula C11H9FN2O4S2 B6244423 3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate CAS No. 2411198-47-3

3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate

Cat. No. B6244423
CAS RN: 2411198-47-3
M. Wt: 316.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Some thiazole derivatives have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

Thiazole derivatives are a topic of ongoing research due to their wide range of biological activities and potential applications in medicine and other fields . Future research may focus on synthesizing new thiazole derivatives and studying their properties and biological activities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate involves the reaction of 3-aminophenyl fluoranesulfonate with 5-methyl-1,3-thiazol-2-carbonyl chloride in the presence of a base to form the intermediate product, which is then treated with ammonia to obtain the final product.", "Starting Materials": [ "3-aminophenyl fluoranesulfonate", "5-methyl-1,3-thiazol-2-carbonyl chloride", "Base (e.g. triethylamine)", "Ammonia" ], "Reaction": [ "Step 1: 3-aminophenyl fluoranesulfonate is dissolved in a suitable solvent (e.g. DMF) and cooled to 0-5°C.", "Step 2: A solution of 5-methyl-1,3-thiazol-2-carbonyl chloride in the same solvent is added dropwise to the reaction mixture with stirring.", "Step 3: The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete consumption of the starting material.", "Step 4: The reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the intermediate product.", "Step 6: The intermediate product is dissolved in a suitable solvent (e.g. ethanol) and treated with ammonia gas at room temperature for several hours.", "Step 7: The reaction mixture is concentrated under reduced pressure and the residue is purified by column chromatography to obtain the final product." ] }

CAS RN

2411198-47-3

Product Name

3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl fluoranesulfonate

Molecular Formula

C11H9FN2O4S2

Molecular Weight

316.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.